molecular formula C20H38BO2 B14262724 Bis{[5-methyl-2-(propan-2-yl)cyclohexyl]oxy}boranyl CAS No. 141334-24-9

Bis{[5-methyl-2-(propan-2-yl)cyclohexyl]oxy}boranyl

Katalognummer: B14262724
CAS-Nummer: 141334-24-9
Molekulargewicht: 321.3 g/mol
InChI-Schlüssel: WCLLCTLGCJAZOQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Bis{[5-methyl-2-(propan-2-yl)cyclohexyl]oxy}boranyl is an organoboron compound characterized by the presence of two cyclohexyl groups substituted with methyl and isopropyl groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Bis{[5-methyl-2-(propan-2-yl)cyclohexyl]oxy}boranyl typically involves the reaction of boron-containing reagents with appropriately substituted cyclohexyl derivatives. One common method is the reaction of boron trihalides with 5-methyl-2-(propan-2-yl)cyclohexanol under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and hydrolysis of the boron compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as in the laboratory but optimized for higher yields and purity. This includes the use of continuous flow reactors and advanced purification techniques such as distillation and crystallization.

Analyse Chemischer Reaktionen

Types of Reactions

Bis{[5-methyl-2-(propan-2-yl)cyclohexyl]oxy}boranyl undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form boronic acids or borate esters.

    Reduction: Reduction reactions can convert the boron center to different oxidation states.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the boron atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines, alcohols, and thiols can react with the boron center under mild conditions.

Major Products Formed

    Oxidation: Boronic acids and borate esters.

    Reduction: Various boron hydrides.

    Substitution: Substituted boron compounds with different functional groups.

Wissenschaftliche Forschungsanwendungen

Bis{[5-methyl-2-(propan-2-yl)cyclohexyl]oxy}boranyl has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

    Biology: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with biomolecules.

    Medicine: Explored for its potential as a boron neutron capture therapy (BNCT) agent for cancer treatment.

    Industry: Utilized in the production of advanced materials and polymers with unique properties.

Wirkmechanismus

The mechanism of action of Bis{[5-methyl-2-(propan-2-yl)cyclohexyl]oxy}boranyl involves its ability to form stable complexes with various substrates. The boron atom in the compound can coordinate with electron-rich centers, facilitating reactions such as cross-coupling and complex formation. In biological systems, the compound can interact with cellular components, potentially leading to therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • Bis(cyclohexyl)boranyl
  • Bis(phenyl)boranyl
  • Bis(alkyl)boranyl

Uniqueness

Bis{[5-methyl-2-(propan-2-yl)cyclohexyl]oxy}boranyl is unique due to the presence of bulky cyclohexyl groups with methyl and isopropyl substitutions. This structural feature imparts steric hindrance, which can influence the reactivity and selectivity of the compound in various chemical reactions. Additionally, the compound’s ability to form stable complexes with a wide range of substrates makes it valuable in both research and industrial applications.

Eigenschaften

CAS-Nummer

141334-24-9

Molekularformel

C20H38BO2

Molekulargewicht

321.3 g/mol

InChI

InChI=1S/C20H38BO2/c1-13(2)17-9-7-15(5)11-19(17)22-21-23-20-12-16(6)8-10-18(20)14(3)4/h13-20H,7-12H2,1-6H3

InChI-Schlüssel

WCLLCTLGCJAZOQ-UHFFFAOYSA-N

Kanonische SMILES

[B](OC1CC(CCC1C(C)C)C)OC2CC(CCC2C(C)C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.